molecular formula C39H56N4O9 B2937017 Spermine(fbbsuc-oh) CAS No. 1263046-90-7

Spermine(fbbsuc-oh)

Cat. No.: B2937017
CAS No.: 1263046-90-7
M. Wt: 724.896
InChI Key: NRNKBWFMEYXFDI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Spermine(FBBSuc) is a biogenic polyamine derived from spermidine . It is found in various tissues and organisms, often acting as an essential growth factor in some bacterial species . Spermine is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure .

Mode of Action

Spermine is derived from spermidine by spermine synthase . It is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . Spermine is normally found in millimolar concentrations in the nucleus . It functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack . Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .

Biochemical Pathways

Spermine is involved in various biochemical pathways. It can inhibit ROS-induced DNA damage . It is also involved in the glyoxalase pathway, which suppresses methylglyoxal (MG) toxicity . Furthermore, it plays a role in the iron regulatory system, potassium channel uptake, and polyamine transport system .

Pharmacokinetics

It is known that spermine can be used in nano-drug delivery systems to achieve reduced side-effects, improved pharmacokinetics, and targeted drug delivery .

Result of Action

The action of Spermine(FBBSuc) results in a variety of molecular and cellular effects. It protects DNA from free radical attack , reduces the degree of cross-linkage on the cell wall , and has antiviral effects . It also plays a role in cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction in animals, plants, and microorganisms .

Action Environment

The action of Spermine(FBBSuc) can be influenced by environmental factors. For example, it has been found that KCL can protect the cell against spermine stress in wild-type strain by induction of KdpABC operon . This protective effect fails in certain strains, underlying the importance of specific proteins in spermine stress .

Biochemical Analysis

Biochemical Properties

Spermine(FBBSuc-OH) interacts with various enzymes, proteins, and other biomolecules. It functions directly as a free radical scavenger, protecting DNA from free radical attack . It also has antiviral effects . The biochemical properties of Spermine(FBBSuc-OH) can be modulated by moving the methyl group along the polyamine backbone .

Cellular Effects

Spermine(FBBSuc-OH) has a significant impact on various types of cells and cellular processes. It influences cell function by restraining JAK1-mediated type I/II cytokine signaling . Spermine(FBBSuc-OH) occupies JAK1 N-terminal pockets to limit its binding to the receptors . Low intracellular spermine enhances ISG and lupus signatures in SLE PBMCs . Spermine and the derivative SD1 attenuate pathological features in autoimmune mice .

Molecular Mechanism

At the molecular level, Spermine(FBBSuc-OH) exerts its effects through various mechanisms. It directly binds to the FERM and SH2 domains of JAK1 to impair JAK1-cytokine receptor interaction, thus broadly suppressing JAK1 phosphorylation triggered by cytokines IFN-I, IFN-II, interleukin (IL)-2, and IL-6 .

Temporal Effects in Laboratory Settings

Over time, the effects of Spermine(FBBSuc-OH) can change in laboratory settings. For instance, while complete loss of Drosophila spermine synthase (dSms) impairs lysosomal function and blocks autophagic flux recapitulating SRS disease phenotype, partial loss of dSms enhances autophagic flux, reduces Tau protein accumulation, and leads to extended lifespan and improved climbing performance in Tauopathy flies .

Dosage Effects in Animal Models

The effects of Spermine(FBBSuc-OH) vary with different dosages in animal models. For instance, in a study on the neuroprotective effects of berberine in animal models of Alzheimer’s disease, it was found that berberine significantly shortened the escape latency, increased times of crossing platform and time spent in the target quadrant, and decreased pro-oligomerized Aβ 1-42 deposition .

Metabolic Pathways

Spermine(FBBSuc-OH) is involved in various metabolic pathways. It is synthesized in the cells or accumulated in the extracellular environments . Mutations of polyamine metabolic enzymes or transporters are related to diseases .

Transport and Distribution

Spermine(FBBSuc-OH) is transported into the mitochondrial matrix by an electrophoretic mechanism having as driving force the negative electrical membrane potential (ΔΨ). The presence of phosphate increases spermine uptake by reducing ΔpH and enhancing ΔΨ .

Subcellular Localization

It is known that homooligomeric BSL1 forms cytoplasmic puncta and oligomeric combinations between BSU1 family members determine their subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spermine (FBBSuc-OH) involves multiple steps, starting with the protection of the amine groups using t-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The key steps include:

Industrial Production Methods

Industrial production of Spermine (FBBSuc-OH) follows similar synthetic routes but on a larger scale. The process involves:

Properties

IUPAC Name

4-[3-[4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H56N4O9/c1-38(2,3)51-36(48)42(25-13-21-40-33(44)19-20-34(45)46)23-11-12-24-43(37(49)52-39(4,5)6)26-14-22-41-35(47)50-27-32-30-17-9-7-15-28(30)29-16-8-10-18-31(29)32/h7-10,15-18,32H,11-14,19-27H2,1-6H3,(H,40,44)(H,41,47)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNKBWFMEYXFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCN(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C)CCCNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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